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Compound of Interest

Compound Name: Ethyl 4-bromo-3-nitrobenzoate

Cat. No.: B060401

CAS Number: 168473-87-8

This guide serves as an in-depth technical resource for researchers, scientists, and
professionals in drug development, providing a detailed examination of Ethyl 4-bromo-3-
nitrobenzoate. We will explore its synthesis, characterization, reactivity, and applications as a
pivotal intermediate in the construction of complex molecular architectures.

Core Compound Identification and Properties

Ethyl 4-bromo-3-nitrobenzoate is a polysubstituted benzene derivative featuring an ethyl
ester, a bromo group, and a nitro group. This specific arrangement of functional groups makes
it a highly versatile building block in organic synthesis. The electron-withdrawing nature of the
nitro and ester groups significantly influences the reactivity of the aromatic ring and the bromo
substituent.

Table 1: Physicochemical and Computed Properties
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Property Value Source
CAS Number 168473-87-8 (General Chemical Databases)
Molecular Formula CoHsBrNOa4 PubChem
Molecular Weight 274.07 g/mol PubChem
) University of Freiburg
Appearance Yellow solid ) i
Dissertation[1]
) . University of Freiburg
Melting Point 75-77 °C ) ]
Dissertation[1]
XLogP3 2.7 PubChem
Topological Polar Surface Area  72.1 A2 PubChem

Synthesis and Characterization

The most direct and common route to Ethyl 4-bromo-3-nitrobenzoate is the acid-catalyzed
esterification of its corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid. This process, a
classic Fischer esterification, utilizes an excess of ethanol both as a reagent and as a solvent
to drive the equilibrium towards the product.

Optimized Synthesis Protocol

This protocol is adapted from a documented procedure and provides a reliable method for
laboratory-scale synthesis.[1]

Reaction Scheme:
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4-bromo-3-nitrobenzoic acid

Ethanol (excess) Ethyl 4-bromo-3-nitrobenzoate

SOCl2 (Cat.) ——————————————— 1

Click to download full resolution via product page
Caption: Fischer esterification of 4-bromo-3-nitrobenzoic acid.
Step-by-Step Methodology:

» Reagent Preparation: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 equiv, e.g., 10.0 g,
40.6 mmol) in absolute ethanol (e.g., 100 mL) at 0 °C, add thionyl chloride (2.0 equiv, e.g.,
5.8 mL, 81.2 mmol) dropwise. The use of thionyl chloride is a common method to activate
the carboxylic acid for esterification; it reacts with trace water and ethanol to form the acidic
catalyst in situ.

» Reaction Execution: Stir the reaction mixture under reflux overnight. The elevated
temperature is necessary to overcome the activation energy of the reaction, and the
extended time ensures maximum conversion.

e Work-up and Isolation:

o Cool the reaction mixture to room temperature and evaporate the solvent under reduced
pressure.

o To the residue, add a saturated aqueous solution of potassium carbonate (K2COs) until the
mixture is basic. This step neutralizes the acidic catalyst and any remaining unreacted
carboxylic acid, converting it to its water-soluble carboxylate salt.

o Extract the agueous mixture with dichloromethane (DCM, 3x). The desired ethyl ester
product is organic-soluble and will move into the DCM layer.
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 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2S0a),

filter, and concentrate under reduced pressure. The crude product is typically obtained as a

yellow solid with high purity.

* Yield: This procedure reliably yields the product in the range of 95%.[1]

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized

compound. Below are the key spectroscopic data for Ethyl 4-bromo-3-nitrobenzoate.[1]

Table 2: NMR and IR Spectroscopic Data

Type Data Interpretation
(400 MHz, CDCl3): 8 =8.45 (d,  The three distinct aromatic
J=2.1Hz, 1H), 8.07 (dd, J = protons confirm the
H NMR 8.4,2.0Hz, 1H), 7.83 (d,J = substitution pattern. The
8.4Hz, 1H),4.43(q,J=7.1 quartet and triplet are
Hz, 2H), 1.42 (t, J = 7.1 Hz, characteristic of the ethyl
3H). group.
Shows 8 distinct carbon
(101 MHz, CDCls): 6 = 163.9, signals, including the ester
13C NMR 135.4, 133.5, 131.2, 126.5, carbonyl (163.9 ppm) and the
1195, 62.2, 14.3. two aliphatic carbons of the
ethyl group (62.2, 14.3 ppm).
(cm~1) approx. 1730 (C=0 These values are typical for
stretch, ester), 1530 & 1350 the functional groups present
FTR (N-O stretch, nitro), 1600 (C=C  and are inferred from
stretch, aromatic). analogous structures.[2]
The molecular ion peak shows
the characteristic bromine
(El) m/z (%): 275/273 ([M]*, Br ]
_ isotope pattern. Fragmentation
Mass Spec. isotope pattern), 230/228 ([M-

OEt]*), 202/200 ([M-CO2E{]*).

is expected via loss of the

ethoxy or entire ethyl ester

group.
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Chemical Reactivity and Synthetic Applications

The utility of Ethyl 4-bromo-3-nitrobenzoate stems from the distinct reactivity of its functional
groups, allowing for sequential and regioselective transformations. The bromine atom is an
excellent handle for carbon-carbon bond formation via cross-coupling reactions, while the nitro
group can be readily reduced to an amine, opening pathways for amide bond formation or
diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as
the Suzuki and Negishi reactions. This allows for the introduction of diverse aryl, heteroaryl, or
alkenyl substituents at the 4-position, a key strategy in building molecular complexity for drug
discovery.

Experimental Protocol: Suzuki Coupling with 3-Pyridylboronic Acid Derivative[1]

This protocol demonstrates the synthesis of a biaryl compound, a common scaffold in
medicinal chemistry.

Ethyl 4-bromo-3-nitrobenzoate

3-Pyridylboronic acid derivative Ethyl 3-nitro-4-(pyridin-3-yl)benzoate

[Pd(PPhs)4]
Naz2COs, Toluene/EtOH/H20

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Ethyl 4-methyl-3-nitrobenzoate | CLOH11NO4 | CID 14945864 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. sciencing.com [sciencing.com]

 To cite this document: BenchChem. [Ethyl 4-bromo-3-nitrobenzoate: A Comprehensive
Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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